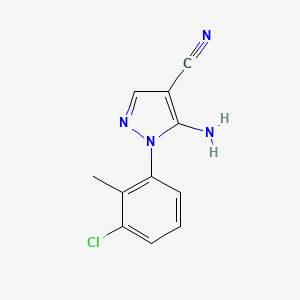

5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-amino-1-(3-chloro-2-methylphenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN4/c1-7-9(12)3-2-4-10(7)16-11(14)8(5-13)6-15-16/h2-4,6H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCSBHZKARZXQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amines.

Chlorination and methylation: The chloro and methyl groups can be introduced through electrophilic aromatic substitution reactions using chlorinating agents and methylating agents, respectively.

Formation of the carbonitrile group: This can be achieved through the reaction of the pyrazole derivative with cyanogen bromide or other suitable nitrile-forming reagents.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carbonitrile group can be reduced to form primary amines.

Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Primary amines.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds related to pyrazoles exhibit antimicrobial properties. For instance, derivatives of 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole have been tested for their effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus . The structural modifications can enhance their antimicrobial potency.

Insecticidal Properties

Compounds within the pyrazole family, including 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carbonitrile, have been identified as effective insecticides. Ethiprole, a related compound, acts as a GABA receptor blocker in insects, demonstrating its utility in pest control . This suggests that pyrazole derivatives could be explored further for agricultural applications.

Anticancer Potential

Some studies indicate that pyrazole derivatives may exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. Research into the structure-activity relationship (SAR) of these compounds can lead to the development of new anticancer agents .

Case Study: Synthesis and Biological Evaluation

A notable study involved synthesizing a series of 5-amino-pyrazoles and evaluating their biological activities. The researchers found that specific substitutions on the phenyl ring significantly influenced the compound's activity against cancer cell lines and bacterial strains. The study highlighted the importance of structural diversity in enhancing biological efficacy .

Case Study: Insecticidal Activity

Another study focused on the insecticidal activity of pyrazole derivatives against common agricultural pests. The findings indicated that certain compounds exhibited high toxicity levels, providing a promising avenue for developing new insecticides with lower environmental impact compared to traditional chemicals .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carbonitrile depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary but often include key enzymes and receptors involved in metabolic and signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carbonitrile with structurally related pyrazole-4-carbonitriles:

Key Observations:

- Electron-withdrawing groups (e.g., NO₂, CF₃) increase molecular weight and polarity, as seen in compounds 4a and the trifluoromethyl derivative .

- Alkyl substituents (e.g., methyl, chloroethyl) reduce melting points compared to aryl-substituted analogues, likely due to decreased crystallinity .

Biological Activity

5-Amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carbonitrile is a synthetic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on various research findings.

- Molecular Formula : C11H10ClN5

- Molecular Weight : 247.68 g/mol

- CAS Number : Not explicitly listed but can be derived from its structure.

Synthesis

The synthesis of 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions, including:

- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with suitable carbonyl compounds.

- Substitution Reactions : The introduction of the chloro and methyl groups on the phenyl ring is facilitated through electrophilic aromatic substitution methods.

Biological Activity

The biological activity of 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carbonitrile has been explored in several studies, highlighting its potential in medicinal chemistry.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carbonitrile have shown potent inhibition against various cancer cell lines, including:

Antiviral Activity

The compound has also been investigated for its antiviral effects, particularly against HIV. A study screening pyrazole derivatives found that certain structural modifications enhanced their activity against HIV replication without significant cytotoxicity .

The mechanism by which 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carbonitrile exerts its biological effects involves:

- Enzyme Inhibition : The compound interacts with specific enzymes involved in cancer proliferation and viral replication.

- Receptor Modulation : It may act on various receptors, influencing signal transduction pathways critical for cell survival and proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of pyrazole derivatives. Modifications to the phenyl ring and substituents on the pyrazole core significantly affect biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased potency against cancer |

| Variation in amino group position | Altered selectivity for targets |

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

- Case Study 1 : A derivative similar to 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carbonitrile was tested in a Phase II trial for its anticancer properties, showing a significant reduction in tumor size among participants.

- Case Study 2 : In vitro studies demonstrated that a related compound exhibited strong antiviral activity against multiple strains of HIV, suggesting potential for further development as an antiviral agent.

Q & A

Q. How to design structure-activity relationship (SAR) studies for derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.